molecular formula C10H8N2O2 B1326507 6-Methyl-5-nitroisoquinoline CAS No. 188121-31-5

6-Methyl-5-nitroisoquinoline

Cat. No.: B1326507
CAS No.: 188121-31-5
M. Wt: 188.18 g/mol
InChI Key: YYPKZGWCMPOFRV-UHFFFAOYSA-N
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Description

6-Methyl-5-nitroisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O2 It is a derivative of isoquinoline, characterized by the presence of a methyl group at the 6th position and a nitro group at the 5th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitroisoquinoline typically involves nitration of 6-methylisoquinoline. One common method includes the following steps:

    Nitration Reaction: 6-Methylisoquinoline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5th position.

    Reaction Conditions: The reaction is usually carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-nitroisoquinoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed:

    Reduction: 6-Methyl-5-aminoisoquinoline.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation: 6-Carboxy-5-nitroisoquinoline.

Scientific Research Applications

6-Methyl-5-nitroisoquinoline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-Methyl-5-nitroisoquinoline depends on its specific application. In medicinal chemistry, for instance, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

    5-Nitroisoquinoline: Lacks the methyl group at the 6th position.

    6-Methylisoquinoline: Lacks the nitro group at the 5th position.

    4-Methyl-5-nitroisoquinoline: Has the methyl group at the 4th position instead of the 6th.

Uniqueness: 6-Methyl-5-nitroisoquinoline is unique due to the specific positioning of both the methyl and nitro groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-methyl-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-2-3-8-6-11-5-4-9(8)10(7)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPKZGWCMPOFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309107
Record name 6-Methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188121-31-5
Record name 6-Methyl-5-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188121-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline, 6-methyl-5-nitro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

6-Methylisoquinoline (2.00 g, 14 mmol) was taken up in sulfuric acid (25.0 mL) and the mixture cooled down to 0° C. The reaction was treated with potassium nitrate (2.8 g, 28 mmol) which was added in portions. After addition was complete, the reaction was stirred for about 1.5 h at 0° C. The reaction was poured onto crushed ice and basified with 5N NaOH. The solid that precipitated was collected by suction filtration, washed with water and dried to give the product (2.5 g, 95%) as a tan solid. MS (ESI, pos. ion) m/z: 189.1 [M+H]+
Quantity
2 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

6-Methylisoquinoline (46.3 g, 0.323 mol) obtained in Step (1) was mixed with sulfuric acid (400 mL) and stirred. The temperature of the reaction solution was cooled to 0° C. or lower, slowly added with potassium nitrate (65.3 g, 0.646 mol) and stirred for 3 hours or more at 0° C. The reaction mixture was added with an ice water, and adjusted to have a pH value of 12 by adding 5N aqueous NaOH solution, followed by stirring for 12 hours or more at room temperature. The solid thus obtained was filtered under reduced pressure, and the resulting solid was washed with water. The filtered solid was dried with warm wind in an oven (40° C.) for 3 hours or more to obtain the title compound (43.3 g, 71%).
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
65.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Synthesis routes and methods III

Procedure details

To a suspension of potassium tert-butoxide (4.25 g, 37.9 mmol) in 13 mL of THF at −10° C. under an atmosphere of nitrogen was added a solution of 5-nitroisoquinoline (3.00 g, 17.2 mmol) and ethyl chloroacetate (2.32 g, 18.9 mmol) in 18 mL of THF dropwise. After 3 h, water (30 mL) was added and the reaction was stirred at rt for 3 d. Potassium carbonate (5.95 g, 43.1 mmol) was added, and after 24 h, the mixture was heated to 40° C. After 24 h, additional potassium carbonate (1.19 g, 8.62 mmol) was added, and the reaction was heated to 50° C. for another 3 h, then cooled to rt. The mixture was concentrated in vacuo, azeotroped 3× with toluene, and redissolved in dichloromethane. The organic solution was washed 3× with water, then with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 6-methyl-5-nitroisoquinoline that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 189.2 for [M+H]+.
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Quantity
5.95 g
Type
reactant
Reaction Step Three
Quantity
1.19 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Sulfuric acid (400 mL) was added to 6-methylisoquinoline (46.3 g, 0.323 mol) obtained in above and the mixture was stirred. The reaction solution was cooled to 0° C. or below, followed by slowly adding potassium nitrate (65.3 g, 0.646 mol). The reaction solution was stirred for 3 hours or more at 0° C. An ice water was poured to the reaction mixture, adjusted to pH 12 by adding 5 N NaOH solution, followed by stirring for 12 hours or more at room temperature. The generated solid was filtered under reduced pressure, and the filtered solid was washed with water. The filtered solid was dried with warm wind in an oven (40° C.) for 3 hours or more to obtain the title compound (43.3 g, 71%).
Name
potassium nitrate
Quantity
65.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.3 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using VNS for the synthesis of 6-methyl-5-nitroisoquinoline compared to other methods?

A1: The research highlights that the described VNS method offers an "efficient and scalable three-step one-pot approach" to synthesizing this compound from readily available 5-nitroisoquinoline []. This suggests advantages in terms of yield, cost-effectiveness, and simplified procedures compared to potential multi-step alternatives.

Q2: Beyond this compound, what other applications does the research suggest for VNS reactions?

A2: While the focus is on this compound, the researchers observed that the "optimized reaction conditions can be applied to a limited number of other aromatic and heteroaromatic nitro compounds" []. This finding opens avenues for exploring the broader utility of VNS in synthesizing similar compounds. Additionally, the study uncovered two new reaction pathways under VNS conditions: one yielding an isoxazole and another resulting in the formal cyclopropanation of an aromatic nitro compound []. These discoveries highlight the potential of VNS for expanding synthetic chemistry toolboxes.

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